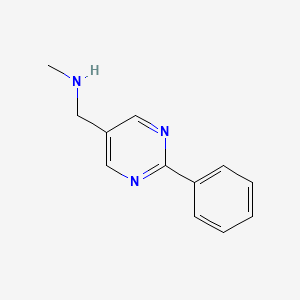

N-methyl-(2-phenylpyrimidin-5-yl)methylamine

描述

属性

IUPAC Name |

N-methyl-1-(2-phenylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-7-10-8-14-12(15-9-10)11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEURLXDVKSQEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640431 | |

| Record name | N-Methyl-1-(2-phenylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921939-11-9 | |

| Record name | N-Methyl-1-(2-phenylpyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Nucleophilic Substitution on 2,4,5-Trichloropyrimidine

A well-documented approach involves the use of 2,4,5-trichloropyrimidine as a key intermediate. The synthetic route includes:

- Step 1: Reaction of 2,4,5-trichloropyrimidine with aniline derivatives or phenyl-containing nucleophiles under Buchwald–Hartwig coupling conditions to introduce the 2-phenyl substituent.

- Step 2: Subsequent nucleophilic substitution at the 5-position with methylamine or related amines.

- Step 3: Methylation of the aminomethyl group to form the N-methyl derivative.

This method benefits from palladium-catalyzed coupling reactions and controlled microwave-assisted reactions to improve yields and reduce reaction times. The use of catalytic hydrochloric acid under microwave conditions has been reported to facilitate key transformations efficiently.

Preparation via Reductive Methylation of Aminomethylpyrimidine

Another approach involves:

- Starting from aminomethylpyrimidine intermediates.

- Performing N-methylation using methylating agents or reductive methylation methods.

- Catalytic hydrogenation steps using Pd/C under hydrogen atmosphere to reduce intermediates and finalize the methylamine substitution.

This method allows for selective methylation and high purity of the final product, often involving acyl chlorination and cyclization steps to form key intermediates before methylation.

Acid-Catalyzed Condensation and Subsequent Workup

A patent describes a method involving:

- Heating a reaction mixture containing the pyrimidine intermediate with para-toluenesulfonic acid in toluene.

- Removal of water via a Dean-Stark trap during reflux to drive condensation.

- Subsequent addition of methanol and stirring at room temperature to form methoxy-substituted intermediates.

- Acid-base extraction steps involving HCl and NaOH to isolate the final amine product.

This method emphasizes careful pH control during aqueous workup and multiple extraction steps to ensure high purity of N-(5-pyrimidinylmethyl)-2-pyridinamine derivatives, which are structurally related to the target compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Catalysts | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Pd-Catalyzed Buchwald–Hartwig Coupling + Methylation | 2,4,5-trichloropyrimidine, aniline derivatives, methylamine | Microwave heating, HCl catalysis, Pd catalyst | Pd/C, Pd2(dba)3 | 85-95 | >95 | High selectivity, efficient coupling | Requires expensive catalysts, microwave reactor |

| Reductive Methylation via Pd/C Hydrogenation | Aminomethylpyrimidine, methylating agents | H2 atmosphere, Pd/C catalyst, SOCl2 for acyl chlorination | Pd/C | 80-90 | >95 | Selective methylation, scalable | Requires hydrogenation setup |

| Acid-Catalyzed Condensation with Dean-Stark Water Removal | Pyrimidine intermediates, p-toluenesulfonic acid, toluene | Reflux with Dean-Stark trap, 110-114 °C | p-Toluenesulfonic acid | ~90 | ~90-92 | Simple reagents, effective water removal | Multi-step workup, longer reaction time |

Research Findings and Optimization Notes

- Catalyst Selection: Pd-based catalysts are critical for coupling steps, with Pd2(dba)3 and Pd/C providing high efficiency and selectivity.

- Microwave-Assisted Reactions: Microwave heating significantly reduces reaction times for coupling and methylation steps, enhancing throughput.

- Solvent and Acid Choice: Use of toluene with para-toluenesulfonic acid facilitates condensation reactions with effective water removal, improving conversion rates.

- pH Control: Adjusting pH during aqueous extraction is essential to isolate the amine product without degradation or loss.

- Temperature and Pressure: Most reactions are conducted under atmospheric pressure with temperatures ranging from 100 °C to reflux conditions, avoiding the need for high-pressure equipment.

- Purification: Multiple distillation and extraction steps ensure product purity above 90%, often reaching >95% with optimized protocols.

化学反应分析

Types of Reactions

N-methyl-(2-phenylpyrimidin-5-yl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学研究应用

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including N-methyl-(2-phenylpyrimidin-5-yl)methylamine, exhibit anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. For instance, specific derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can enhance neurite outgrowth in neuron-like cells, suggesting potential applications in treating neurodegenerative disorders . The mechanism likely involves the maintenance of mitochondrial function under stress conditions, which is vital for neuronal survival.

Cancer Treatment

Emerging research points to the potential use of this compound in oncology. It has been suggested that compounds with similar structures can act as inhibitors of various cancer-related pathways, particularly through the modulation of tyrosine kinases involved in tumor growth and metastasis .

Treatment of Neurodegenerative Disorders

Given its neuroprotective effects, there is a growing interest in utilizing this compound for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to promote neurite outgrowth and protect against cellular stress suggests that it could play a role in neuroregeneration .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its efficacy and reducing toxicity. Studies have shown that modifications to the pyrimidine ring or substituents on the phenyl group can significantly influence biological activity .

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Enhance anti-inflammatory activity |

| Halogen substitutions | May reduce potency due to steric hindrance |

| Alkyl chain variations | Affect solubility and bioavailability |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anti-inflammatory Screening : A study demonstrated that certain derivatives exhibited significant inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents .

- Neuroprotective Mechanisms : Research involving PC12 cells showed that treatment with this compound led to increased neurite outgrowth under stress conditions, indicating its potential for neuroprotection .

- Cancer Cell Line Studies : In vitro assays indicated that pyrimidine derivatives could inhibit cell proliferation in various cancer cell lines, providing a basis for further exploration in cancer therapeutics .

作用机制

The mechanism of action of N-methyl-(2-phenylpyrimidin-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations in Heterocyclic Systems

The target compound’s pyrimidine core distinguishes it from analogs with alternative heterocycles, such as pyridine (e.g., N-Methyl-[6-(2-furyl)pyrid-3-yl]methylamine ), thiophene (e.g., N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine ), or isoxazole (e.g., N-Methyl-(3-phenylisoxazol-5-yl)methylamine ). These variations influence electronic properties, solubility, and binding affinities. For instance:

- Pyrimidine vs.

- Thiophene vs. Pyrimidine : Thiophene-containing analogs may exhibit higher lipophilicity, altering membrane permeability .

Substituent Effects

- Phenyl vs. Fluorophenyl/Methoxyphenyl: The unsubstituted phenyl group in the target compound contrasts with electron-withdrawing (e.g., fluoro) or electron-donating (e.g., methoxy) substituents in analogs like N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . Fluorine substituents can enhance metabolic stability and binding affinity, while methoxy groups may improve solubility .

- Methylamine vs. Bulkier Amines: The methylaminomethyl group offers a compact, flexible side chain compared to bulkier amines (e.g., N-isopropyl groups in ), which could sterically hinder target interactions .

Physicochemical Properties

Melting Points and Stability

- For example: N-Methyl-[6-(2-furyl)pyrid-3-yl]methylamine: mp 42.5–45°C (lower due to furan’s reduced rigidity). Thiazol-pyrimidine derivative: mp 98–99°C (higher due to aromatic stacking). The target’s pyrimidine core and phenyl group likely result in a moderate mp (estimated 80–100°C), reflecting balanced aromaticity and flexibility.

Solubility and Thermodynamics

- Methylamine/water mixtures exhibit temperature-dependent solubility , but the target’s pyrimidine ring may reduce aqueous solubility compared to simpler amines. Polar substituents (e.g., methoxy groups in ) could mitigate this, though extrapolation is required .

Data Tables

Table 1. Structural and Physical Comparison

生物活性

N-methyl-(2-phenylpyrimidin-5-yl)methylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, cellular effects, mechanisms of action, and comparisons with similar compounds.

This compound interacts with several key enzymes and proteins, notably cytochrome P450 enzymes, which are essential for drug metabolism. The binding of this compound to the active sites of these enzymes can significantly influence their catalytic activities.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Competitive Inhibition | Decreased metabolism of substrates |

| Other Enzymes | Modulation | Altered metabolic pathways |

Cellular Effects

The compound exhibits diverse effects on cellular functions, including modulation of cell signaling pathways and gene expression. It has been shown to influence the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. Additionally, it alters the expression of genes involved in metabolic processes, impacting overall cellular metabolism.

Case Study: MAPK/ERK Pathway Modulation

In laboratory studies, this compound was found to enhance the phosphorylation of ERK1/2 in cultured cells, indicating its role as an activator in this signaling cascade. This effect was concentration-dependent, suggesting potential therapeutic applications in conditions where MAPK/ERK signaling is dysregulated.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. It may inhibit the activity of enzymes linked to cell proliferation, thereby presenting anticancer properties. Furthermore, it can interact with transcription factors that regulate gene expression.

Molecular Mechanisms

- Enzyme Binding : The compound binds to cytochrome P450 enzymes leading to inhibition.

- Gene Regulation : Interacts with transcription factors affecting the expression of metabolic genes.

- Cell Cycle Effects : In vitro studies show that it can arrest the cell cycle at various phases depending on concentration and cell type .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are important for understanding its long-term effects on cellular functions. Studies indicate that while the compound remains stable under standard laboratory conditions, it may degrade under extreme conditions such as high temperatures or prolonged light exposure.

Comparison with Similar Compounds

This compound has unique structural features that differentiate it from similar compounds like N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine. Its phenyl group contributes to its distinct chemical and biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Phenyl group attached to pyrimidine | Anticancer properties |

| N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine | Thienyl group instead of phenyl | Different metabolic interactions |

常见问题

Q. What synthetic methodologies are effective for preparing N-methyl-(2-phenylpyrimidin-5-yl)methylamine?

- Methodological Answer : The compound can be synthesized via reductive amination of a pyrimidine-containing aldehyde or ketone with methylamine. For example, a primary amine intermediate (e.g., 5-aminomethyl-2-phenylpyrimidine) can react with formaldehyde under hydrogenation conditions using catalysts like Pd/C or NaBHCN. Purification via flash chromatography (C18 columns, methanol/water gradients) ensures removal of byproducts . Structural analogs in catalogs (e.g., N-methyl-morpholinopyrimidine derivatives) suggest that protecting groups (e.g., Boc) may be required to prevent undesired side reactions during functionalization .

Q. How can the structural integrity of this compound be validated?

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm for pyrimidine absorption). Optimize mobile phases (e.g., 250 mM methylamine buffer at pH 7.0 with methanol gradients) to resolve the compound from impurities . For trace analysis, LC-MS/MS (ESI+ mode) provides higher sensitivity, leveraging the compound’s proton affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for methylamine derivatives like this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity and temperature effects. Conduct systematic solubility studies in aprotic solvents (e.g., DMF, acetonitrile) using gravimetric analysis under controlled temperatures (25–60°C). Compare results with NIST thermochemical data (e.g., ΔfH° and ΔrS°) to model solubility trends . For polar solvents, account for hydrogen bonding using Hansen solubility parameters .

Q. What experimental design strategies optimize reaction yields for this compound derivatives?

- Methodological Answer : Employ factorial design to evaluate critical parameters:

- Factors : Reaction time, temperature, methylamine stoichiometry.

- Response Variables : Yield, purity.

For example, a 2 factorial design can identify interactions between pH and methanol concentration in chromatographic separations . Advanced DOE software (e.g., JMP®) helps model nonlinear relationships and predict optimal conditions.

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers on the pyrimidine ring. Compare activation energies for substitutions at C-2 vs. C-5 positions. Validate predictions with kinetic experiments (e.g., monitoring reactions with F NMR using fluorinated analogs) .

Methodological Notes

- References : Citations align with peer-reviewed journals (e.g., Acta Crystallographica), NIST databases, and synthetic chemistry catalogs.

- Data Tables : Included in methodological answers (e.g., exact mass, solubility parameters).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。